angelol B

Übersicht

Beschreibung

Angelol B is a bioactive compound isolated from the roots of Angelica pubescens, a plant widely used in traditional Chinese medicine. This compound is known for its significant anti-inflammatory properties and is one of the key constituents of Angelicae Pubescentis Radix, which is used to treat rheumatism and headache diseases .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Angelol B umfasst mehrere Schritte, darunter die Extraktion aus den Wurzeln von Angelica pubescens. Der Extraktionsprozess verwendet typischerweise Lösungsmittel wie Ethanol oder Methanol, gefolgt von einer Reinigung mit chromatographischen Verfahren .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst großtechnische Extraktions- und Reinigungsprozesse. Die Wurzeln von Angelica pubescens werden geerntet, getrocknet und zu einem feinen Pulver vermahlen. Das Pulver wird dann einer Lösungsmittelextraktion unterzogen, und der Extrakt wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Angelol B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre Bioaktivität zu verbessern .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die möglicherweise verstärkte oder modifizierte biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Angelol B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzverbindung in der analytischen Chemie für die Entwicklung chromatographischer Methoden verwendet.

Biologie: Studien zu seinen Auswirkungen auf zelluläre Prozesse und seinem Potenzial als bioaktive Verbindung in verschiedenen biologischen Assays.

Medizin: Untersuchungen zu seinen entzündungshemmenden, analgetischen und potenziellen Antikrebs-Eigenschaften.

Industrie: Verwendet bei der Entwicklung von Arzneimitteln und Nutraceutika auf Basis natürlicher Produkte.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine entzündungshemmende Aktivität. Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren und reduziert so Entzündungen. Die Verbindung zielt auf verschiedene molekulare Signalwege ab, darunter den Nuclear Factor-kappa B (NF-κB)-Signalweg, der eine entscheidende Rolle bei der Regulation von Immunantworten spielt .

Ähnliche Verbindungen:

- Angelol A

- Angelol H

- Angelicin

- Angelol G

- Praeruptorin B

Vergleich: this compound ist aufgrund seiner spezifischen entzündungshemmenden Eigenschaften und seiner Fähigkeit, den NF-κB-Signalweg zu hemmen, einzigartig. Während andere ähnliche Verbindungen wie Angelol A und Angelol H auch Bioaktivität zeigen, machen die einzigartige molekulare Struktur und die spezifischen Ziele von this compound es besonders effektiv bei der Reduzierung von Entzündungen .

Wirkmechanismus

Angelol B exerts its effects primarily through its anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. The compound targets various molecular pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

- Angelol A

- Angelol H

- Angelicin

- Angelol G

- Praeruptorin B

Comparison: Angelol B is unique due to its specific anti-inflammatory properties and its ability to inhibit the NF-κB pathway. While other similar compounds like Angelol A and Angelol H also exhibit bioactivity, this compound’s distinct molecular structure and specific targets make it particularly effective in reducing inflammation .

Eigenschaften

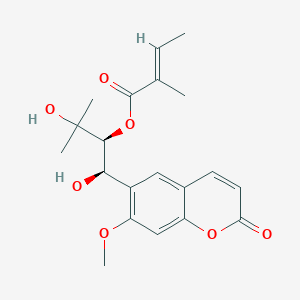

IUPAC Name |

[(1R,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYIOGFYYHKLA-ZRKIHGRPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]([C@@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.